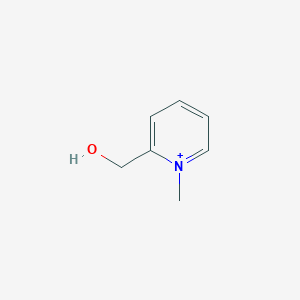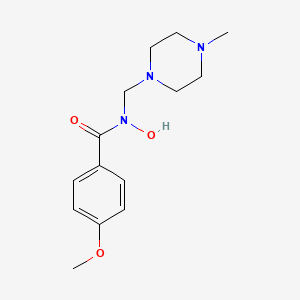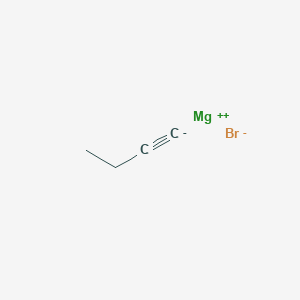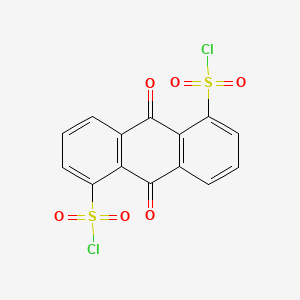
9,10-Dioxo-9,10-dihydroanthracene-1,5-disulfonyl dichloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9,10-Dioxo-9,10-dihydroanthracene-1,5-disulfonyl dichloride is an organic compound derived from anthracene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of two sulfonyl chloride groups and two ketone functionalities at the 9 and 10 positions of the anthracene core. It is a versatile intermediate used in various chemical syntheses and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9,10-Dioxo-9,10-dihydroanthracene-1,5-disulfonyl dichloride typically involves the sulfonation of anthraquinone followed by chlorination. The process begins with the oxidation of anthracene to anthraquinone, which is then subjected to sulfonation using fuming sulfuric acid to introduce sulfonic acid groups at the 1 and 5 positions. The final step involves the conversion of these sulfonic acid groups to sulfonyl chlorides using thionyl chloride or phosphorus pentachloride under controlled conditions.
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar route but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions: 9,10-Dioxo-9,10-dihydroanthracene-1,5-disulfonyl dichloride undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The sulfonyl chloride groups are highly reactive and can undergo nucleophilic substitution reactions with amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonate thioester derivatives, respectively.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols react with the sulfonyl chloride groups under mild to moderate conditions, often in the presence of a base like pyridine or triethylamine.
Major Products Formed:
Sulfonamides: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Sulfonate Thioesters: Formed by the reaction with thiols.
Scientific Research Applications
9,10-Dioxo-9,10-dihydroanthracene-1,5-disulfonyl dichloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: Employed in the modification of biomolecules for studying protein-ligand interactions and enzyme mechanisms.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and therapeutic agents.
Industry: Utilized in the production of specialty chemicals, including surfactants and polymers.
Mechanism of Action
The mechanism of action of 9,10-Dioxo-9,10-dihydroanthracene-1,5-disulfonyl dichloride involves its reactivity towards nucleophiles. The sulfonyl chloride groups are electrophilic and readily react with nucleophiles to form covalent bonds. This reactivity is exploited in various chemical syntheses and modifications of biomolecules. The compound’s ability to form stable sulfonamide and sulfonate ester linkages makes it valuable in the design of enzyme inhibitors and other bioactive molecules.
Comparison with Similar Compounds
9,10-Dihydroanthracene: A hydrogenated derivative of anthracene used as a hydrogen donor in organic reactions.
9,10-Dihydroxyanthracene: A hydroquinone form of anthraquinone used in the production of hydrogen peroxide.
9,10-Dioxo-9,10-dihydroanthracene-2-sulfonyl chloride: A related compound with sulfonyl chloride groups at different positions.
Uniqueness: 9,10-Dioxo-9,10-dihydroanthracene-1,5-disulfonyl dichloride is unique due to the specific positioning of its functional groups, which imparts distinct reactivity and makes it suitable for specialized applications in chemical synthesis and industrial processes.
Properties
CAS No. |
36003-92-6 |
|---|---|
Molecular Formula |
C14H6Cl2O6S2 |
Molecular Weight |
405.2 g/mol |
IUPAC Name |
9,10-dioxoanthracene-1,5-disulfonyl chloride |
InChI |
InChI=1S/C14H6Cl2O6S2/c15-23(19,20)9-5-1-3-7-11(9)14(18)8-4-2-6-10(24(16,21)22)12(8)13(7)17/h1-6H |
InChI Key |
GKEFLCWBBRKOCK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)S(=O)(=O)Cl)C(=O)C3=C(C2=O)C(=CC=C3)S(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



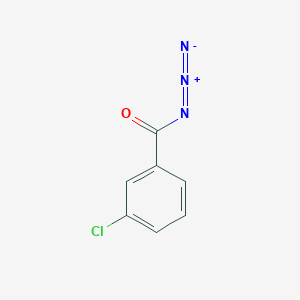
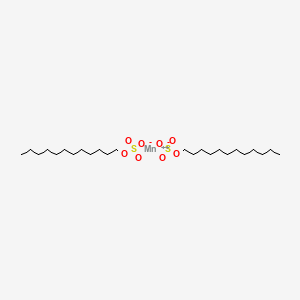
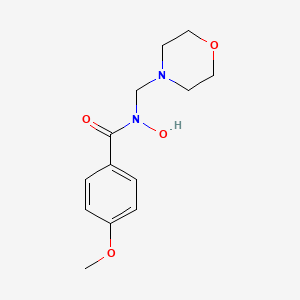
![2-{5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenoxy}ethan-1-ol](/img/structure/B14670102.png)
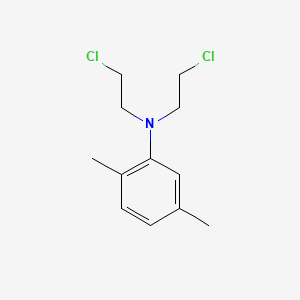
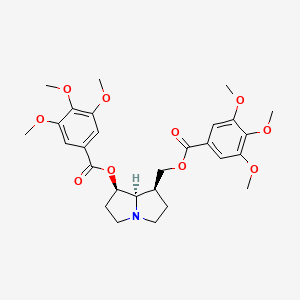
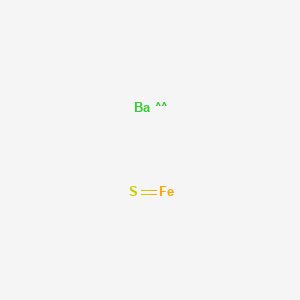
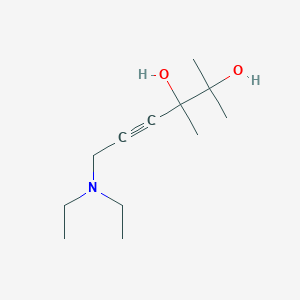
![5,6,7,8-Tetrabromonaphtho[2,3-c]furan-1,3-dione](/img/structure/B14670123.png)
